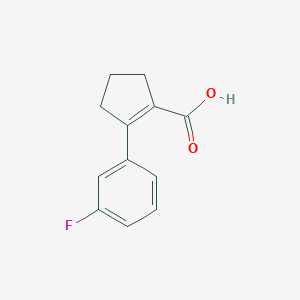
N''-(4-aminoheptyl)guanidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’'-(4-aminoheptyl)guanidine dihydrochloride is a chemical compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in various fields, including pharmaceuticals, biochemistry, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a guanidine group attached to a heptyl chain with an amino group at the fourth position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(4-aminoheptyl)guanidine dihydrochloride can be achieved through several methods. One common approach involves the reaction of 4-aminoheptanenitrile with guanidine hydrochloride under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired guanidine derivative.
Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis. This approach provides a straightforward and efficient route to diverse guanidines, including N’'-(4-aminoheptyl)guanidine dihydrochloride, with yields up to 81% .
Industrial Production Methods
Industrial production of N’'-(4-aminoheptyl)guanidine dihydrochloride often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N’'-(4-aminoheptyl)guanidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of N’'-(4-aminoheptyl)guanidine dihydrochloride can yield oxo-guanidines, while reduction can produce primary amines.
科学的研究の応用
N’'-(4-aminoheptyl)guanidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of N’'-(4-aminoheptyl)guanidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. This compound can also inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
- N-(4-aminobutyl)guanidine dihydrochloride
- N-(4-aminomethylphenyl)guanidine dihydrochloride
- N-(4-aminopropyl)guanidine dihydrochloride
Uniqueness
N’'-(4-aminoheptyl)guanidine dihydrochloride is unique due to its longer heptyl chain, which can influence its chemical reactivity and biological activity. The presence of the amino group at the fourth position also provides distinct properties compared to other guanidine derivatives, making it a valuable compound for various applications .
特性
分子式 |
C8H22Cl2N4 |
|---|---|
分子量 |
245.19 g/mol |
IUPAC名 |
2-(4-aminoheptyl)guanidine;dihydrochloride |
InChI |
InChI=1S/C8H20N4.2ClH/c1-2-4-7(9)5-3-6-12-8(10)11;;/h7H,2-6,9H2,1H3,(H4,10,11,12);2*1H |
InChIキー |
PJYCTHUYXVBAFF-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCCN=C(N)N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



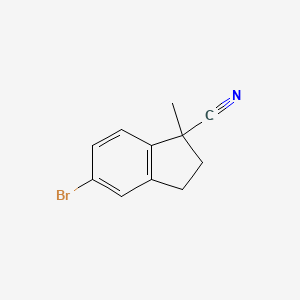
![3-Methyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13453437.png)



![tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate](/img/structure/B13453451.png)
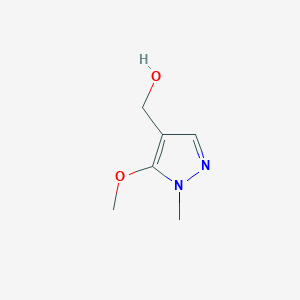
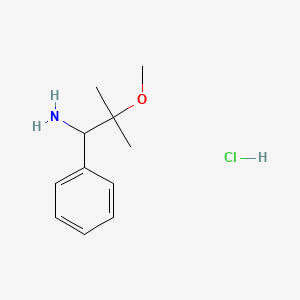
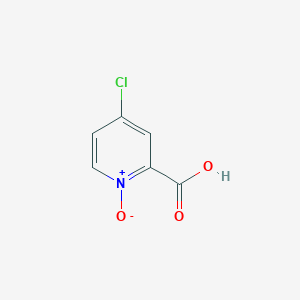
![7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13453468.png)

